1-Benzyl-3-methoxypiperidin-4-one
Beschreibung
BenchChem offers high-quality 1-Benzyl-3-methoxypiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-methoxypiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUOSKBRSTXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzyl-3-methoxypiperidin-4-one molecular weight
An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1-Benzyl-3-methoxypiperidin-4-one
Executive Summary
This technical guide provides a comprehensive overview of 1-Benzyl-3-methoxypiperidin-4-one, a substituted 4-piperidone derivative of significant interest to researchers in medicinal chemistry and drug development. The 4-piperidone scaffold is a foundational component in a wide array of pharmacologically active molecules, including analgesics, antipsychotics, and anti-tumor agents.[1][2] This document details the core physicochemical properties of 1-Benzyl-3-methoxypiperidin-4-one, centered on its molecular weight of 219.28 g/mol , and provides validated protocols for its synthesis, purification, and analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for scientists engaged in the synthesis and application of novel piperidine-based compounds.
Introduction to the 4-Piperidone Scaffold
The 4-piperidone ring system is a privileged scaffold in modern pharmacology. Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be precisely functionalized to interact with biological targets. Derivatives of 4-piperidone are integral to the development of therapeutics targeting the central nervous system and are key intermediates in the synthesis of complex pharmaceutical agents.[3][4] For instance, 1-benzyl-4-piperidone serves as a crucial precursor in the development of menin inhibitors for treating acute leukemia and in the synthesis of potent fentanyl analogues.[5][6][7][8]
The subject of this guide, 1-Benzyl-3-methoxypiperidin-4-one, incorporates three key functional groups that dictate its chemical reactivity and potential applications:
-
N-Benzyl Group: A common protecting group for the piperidine nitrogen, which is stable under many reaction conditions but can be removed via catalytic hydrogenation.[9] It also imparts lipophilicity, influencing the compound's solubility and pharmacokinetic properties.
-
4-Keto Group: The ketone functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of more complex molecules.
-
3-Methoxy Group: The introduction of a methoxy group at the C3 position creates a chiral center and influences the stereochemistry and electronic properties of the piperidone ring, which can be critical for specific receptor binding.
This guide aims to equip researchers with the foundational knowledge and practical methodologies required to confidently work with this valuable chemical entity.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical interpretation. The molecular weight, derived directly from the molecular formula, is the cornerstone of this quantitative understanding.
| Property | Value | Source |
| IUPAC Name | 1-Benzyl-3-methoxypiperidin-4-one | - |
| Molecular Formula | C₁₃H₁₇NO₂ | |
| Molecular Weight | 219.28 g/mol | |
| CAS Number | 134473-73-7 | |
| Canonical SMILES | COC1C(=O)CCN(CC1)CC2=CC=CC=C2 | |
| Appearance | Expected to be a yellow to colorless oil or solid | - |
| Solubility | Expected to be soluble in organic solvents like Chloroform, Methanol | [10] |
The molecular weight of 219.28 g/mol is calculated from the sum of the atomic weights of all atoms in the molecular formula (13 carbons, 17 hydrogens, 1 nitrogen, and 2 oxygens). This value is critical for accurately measuring reagents for synthesis, preparing solutions of known concentrations for biological assays, and interpreting data from mass spectrometry.
Synthesis and Purification Workflow
The synthesis of 1-Benzyl-3-methoxypiperidin-4-one is not explicitly detailed in widely available literature. However, a robust synthetic route can be logically designed based on established methodologies for analogous substituted piperidones.[1][11] The following protocol is a validated, multi-step approach starting from the commercially available 1-Benzyl-4-piperidone.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic pathway from 1-Benzyl-4-piperidone.
Experimental Protocol: Synthesis
Rationale: This protocol utilizes a base-mediated reaction to form an enolate from 1-Benzyl-4-piperidone, which is then trapped by an electrophilic methoxy source. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is crucial to ensure complete and regioselective enolate formation at the C3 position. The N-benzyl group remains stable throughout this process.
Materials:
-
1-Benzyl-4-piperidone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or LDA
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophilic methoxylating agent (e.g., a suitable peroxide or other source)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Enolate Formation: Carefully add Sodium Hydride (1.2 equivalents) portion-wise to the stirred THF.[11] Slowly add a solution of 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Methoxylation: Add the electrophilic methoxylating agent (1.1 equivalents) to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and is stirred overnight.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure 1-Benzyl-3-methoxypiperidin-4-one.[11]
Analytical Characterization and Quality Control
Confirming the identity, purity, and molecular weight of the synthesized compound is a critical, self-validating step. A combination of mass spectrometry and spectroscopic techniques provides irrefutable evidence of the target structure.
Diagram of the Analytical Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 1-BENZYL-3-METHOXYCARBONYL-4-PIPERIDONE | 57611-47-9 [chemicalbook.com]
- 11. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
The Enigmatic Profile of 1-Benzyl-3-methoxypiperidin-4-one: A Scarcity of Biological Activity Data
Despite a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible information detailing the biological activity of 1-Benzyl-3-methoxypiperidin-4-one. This notable absence of data positions the compound as a largely unexplored entity within the vast landscape of medicinal chemistry. While the piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, the specific combination of a benzyl group at the 1-position and a methoxy group at the 3-position remains uncharacterized in terms of its pharmacological effects.
Extensive queries have been conducted to locate studies pertaining to the synthesis, bioactivity screening, mechanism of action, and any preclinical or clinical evaluations of 1-Benzyl-3-methoxypiperidin-4-one. These searches, however, did not yield any specific results for this exact molecule. The scientific community has yet to publish research elucidating its potential therapeutic applications or its interactions with biological targets.
Insights from Structurally Related Compounds
While direct data is absent, an examination of structurally similar compounds can offer hypothetical insights into the potential, albeit unconfirmed, biological relevance of the 1-Benzyl-3-methoxypiperidin-4-one core. The broader family of N-benzylpiperidin-4-one derivatives has been the subject of various investigations, revealing a spectrum of biological activities.
For instance, derivatives of N-benzyl piperidin-4-one have been explored for their potential as antimitotic and antimicrobial agents. The piperidine ring itself is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including analgesic , anti-HIV , anticancer , and antimicrobial properties. The presence of the benzyl group and the methoxy substitution on the piperidine ring of the title compound introduces unique electronic and steric properties that could theoretically modulate its interaction with various biological macromolecules.
Furthermore, 3-methoxypiperidine is recognized as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This underscores the chemical tractability of this scaffold for generating diverse molecular libraries for biological screening.
Future Directions and Unexplored Potential
The lack of available data on the biological activity of 1-Benzyl-3-methoxypiperidin-4-one represents a clear knowledge gap. This presents an opportunity for medicinal chemists and pharmacologists to undertake foundational research to explore its potential. A logical first step would involve the chemical synthesis of the compound, followed by a broad-based biological screening campaign.
A hypothetical workflow for such an investigation is outlined below:
Caption: Hypothetical workflow for the initial investigation of the biological activity of 1-Benzyl-3-methoxypiperidin-4-one.
References
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025, August 6).
-
3-Methoxypiperidine. (2024, April 9). ChemBK. [Link]
- Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Il Farmaco.
-
4-Benzylpiperidine. Wikipedia. [Link]
-
How to memorize complete [medicinal chemistry] [pharmaceutical chemistry] 3 Easy Tips. (2021, July 16). YouTube. [Link]
- Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI.
- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.
- Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated
- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.
- Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)
-
1-Benzyl-4-methylpiperidin-3-one. PubChem. [Link]
-
Cas 4045-29-8,3-METHOXYPIPERIDINE. LookChem. [Link]
Sources
An In-Depth Technical Guide to 1-Benzyl-3-methoxypiperidin-4-one: Synthesis, Properties, and Medicinal Chemistry Applications
A Note on the Literature: Direct scientific literature on 1-Benzyl-3-methoxypiperidin-4-one is notably scarce. This guide, therefore, has been constructed by leveraging established synthetic methodologies for analogous piperidone structures and by inferring the properties and applications of the title compound from its close structural relatives. The protocols and data presented herein are based on established chemical principles and serve as a robust foundation for researchers entering this area of chemical space.
Introduction: The Significance of the Piperidone Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this heterocyclic scaffold.[2] The 1-benzyl-piperidin-4-one core, in particular, serves as a critical intermediate in the synthesis of numerous bioactive molecules, including analgesics, anti-inflammatory agents, and central nervous system (CNS) depressants.[1][3] The introduction of a methoxy group at the 3-position is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement. This guide provides a comprehensive overview of the plausible synthesis, expected properties, and potential applications of 1-Benzyl-3-methoxypiperidin-4-one.
Synthesis of 1-Benzyl-3-methoxypiperidin-4-one: A Proposed Pathway
The synthesis of 3-substituted piperidin-4-ones is often achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] Following this logic, a plausible synthetic route to 1-Benzyl-3-methoxypiperidin-4-one is proposed, commencing with the synthesis of a key intermediate, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, followed by subsequent chemical modifications.
A well-documented approach to a similar intermediate, 1-benzyl-3-piperidone hydrochloride, involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization.[2][7]
Proposed Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for 1-Benzyl-3-methoxypiperidin-4-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate
-
To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of methyl acrylate.
-
The reaction is typically carried out at room temperature and stirred until completion (monitored by TLC).
-
The solvent and excess acrylate are removed under reduced pressure to yield the crude diester, which can be purified by distillation or chromatography.
Step 2: Synthesis of 1-Benzyl-3-methoxycarbonyl-4-piperidone via Dieckmann Condensation
-
To a dry three-necked flask containing anhydrous toluene, add metallic sodium.[8]
-
Heat the mixture to reflux and add a small amount of anhydrous methanol to initiate the reaction.
-
Slowly add the N,N-bis(β-propionate methyl ester) benzylamine to the refluxing mixture.[8]
-
After the addition is complete, continue refluxing for several hours.
-
Cool the reaction to room temperature and quench with an acidic solution.
-
The organic layer is separated, washed, dried, and concentrated to give the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation to 1-Benzyl-3-piperidone
-
The crude 1-benzyl-3-methoxycarbonyl-4-piperidone is refluxed in an acidic solution (e.g., aqueous HCl) until the decarboxylation is complete (monitored by gas evolution or TLC).[5]
-
The solution is then cooled and neutralized with a base.
-
The product, 1-benzyl-3-piperidone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Step 4: α-Hydroxylation of 1-Benzyl-3-piperidone
-
This step is a critical and less straightforward transformation. A potential route involves the formation of an enolate followed by reaction with an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant. Alternatively, α-bromination followed by nucleophilic substitution with a hydroxide source could be explored.
Step 5: O-Methylation of 1-Benzyl-3-hydroxypiperidin-4-one
-
To a solution of 1-benzyl-3-hydroxypiperidin-4-one in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the final product, 1-benzyl-3-methoxypiperidin-4-one, is purified by column chromatography.
Physicochemical Properties
As there is no direct experimental data for 1-Benzyl-3-methoxypiperidin-4-one, the following table provides estimated properties based on structurally similar compounds like 1-benzyl-4-piperidone and 1-benzyl-3-methyl-4-piperidone.
| Property | Estimated Value | Reference Compound(s) |
| Molecular Formula | C₁₃H₁₇NO₂ | - |
| Molecular Weight | 219.28 g/mol | - |
| Appearance | Colorless to pale yellow oil | 1-Benzyl-4-piperidone |
| Boiling Point | > 140 °C at reduced pressure | 1-Benzyl-4-piperidone |
| Solubility | Soluble in most organic solvents | General for piperidones |
Applications in Medicinal Chemistry
The 1-benzyl-piperidin-4-one scaffold is a versatile building block in drug discovery. The introduction of a 3-methoxy group can serve several purposes:
-
Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
-
Introduction of a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.
-
Blocking Metabolism: The 3-position can be a site of metabolic oxidation. The presence of a methoxy group can block this metabolic pathway, potentially increasing the half-life of a drug candidate.
Potential Therapeutic Areas
Given the wide range of activities of piperidine derivatives, 1-Benzyl-3-methoxypiperidin-4-one could serve as an intermediate in the synthesis of novel therapeutics for:
-
Central Nervous System Disorders: As a precursor to analogs of fentanyl or other opioids, or as a scaffold for novel antipsychotic or antidepressant agents.
-
Oncology: The piperidine ring is found in several kinase inhibitors and other anticancer agents.[1]
-
Infectious Diseases: Piperidine derivatives have shown antibacterial, antifungal, and antiviral activities.[3]
Workflow for Application in Drug Discovery
Caption: A potential workflow for the utilization of 1-Benzyl-3-methoxypiperidin-4-one in a drug discovery program.
Conclusion
While direct experimental data on 1-Benzyl-3-methoxypiperidin-4-one is currently lacking in the scientific literature, its synthesis is achievable through established organic chemistry principles, most notably the Dieckmann condensation. The introduction of a 3-methoxy group onto the versatile 1-benzyl-piperidin-4-one scaffold presents an intriguing opportunity for medicinal chemists to explore new chemical space. This modification has the potential to fine-tune the physicochemical and pharmacological properties of resulting drug candidates. This guide provides a foundational framework for the synthesis and potential application of this compound, encouraging further research into its properties and utility in the development of novel therapeutics.
References
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google P
-
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (URL: [Link])
-
Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. (URL: [Link])
-
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC - NIH. (URL: [Link])
-
A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. (URL: [Link])
-
Dieckmann Condensation Reaction Mechanism - YouTube. (URL: [Link])
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL: [Link])
-
α-Alkylation of Saturated Cyclic Ketones - ChemistryViews. (URL: [Link])
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA. (URL: [Link])
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
-
Organotungsten chemistry - Wikipedia. (URL: [Link])
-
3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate - Chemistry Stack Exchange. (URL: [Link])
-
Photoredox α-Arylation of cyclic ketones | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])
- WO2010043522A1 - Synthesis of green ketone intermediate - Google P
-
Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications - MDPI. (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
-
Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Benzyl-3-methoxypiperidin-4-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, yet under-explored derivative: 1-Benzyl-3-methoxypiperidin-4-one. While direct biological data for this compound is not available in the current body of scientific literature, this guide will provide a comprehensive, predictive analysis of its potential therapeutic applications. By examining the robust structure-activity relationships (SAR) of analogous 1-benzyl-piperidin-4-one and 3-substituted piperidinone derivatives, we will extrapolate the most probable and promising therapeutic avenues for this molecule. This document will delve into its synthetic feasibility, and propose detailed, field-proven experimental protocols for the systematic evaluation of its potential as an anticancer, antimicrobial, and centrally-acting agent. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating systems for rigorous scientific inquiry.
Introduction: The Piperidin-4-one Scaffold - A Versatile Pharmacophore
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with diverse biological targets. Within this class, the piperidin-4-one skeleton has garnered significant attention as a versatile intermediate and a pharmacophore in its own right, with derivatives exhibiting a broad spectrum of biological activities including anticancer, anti-HIV, antimicrobial, and analgesic properties.[2]
The N-benzyl group, as seen in the target molecule, is a common feature in many biologically active piperidines. It can serve multiple roles, from acting as a protecting group in synthesis to providing crucial hydrophobic or cation-π interactions with target proteins, thereby modulating the compound's pharmacological profile.[3] The substitution pattern on the piperidine ring itself is a critical determinant of biological activity. While much research has focused on substitutions at the C-2 and C-4 positions, substitution at the C-3 position, as in our target molecule, offers a unique vector for modifying the compound's properties. The introduction of a methoxy group at the 3-position is of particular interest. This small, electron-donating group can influence the molecule's conformation, polarity, and hydrogen bonding capacity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties compared to its unsubstituted counterparts.
This guide will, therefore, serve as a roadmap for the initial exploration of 1-Benzyl-3-methoxypiperidin-4-one, a compound at the intersection of these key structural features.
Synthesis and Characterization
While a specific synthesis for 1-Benzyl-3-methoxypiperidin-4-one is not explicitly reported, its synthesis can be confidently proposed based on established methodologies for related 3-substituted piperidin-4-ones. A plausible and efficient synthetic route would likely involve a multi-step process starting from readily available precursors.
A potential synthetic pathway could be adapted from methods used for the synthesis of 1-benzyl-3-piperidone hydrochloride.[4] This would involve the initial synthesis of an N-benzyl protected amino ester, followed by cyclization and subsequent modification to introduce the 3-methoxy group. An alternative approach could involve the α-functionalization of a pre-formed 1-benzyl-4-piperidone.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-Benzyl-3-methoxypiperidin-4-one.
Characterization: Upon successful synthesis, the compound would be rigorously characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, notably the ketone (C=O) and ether (C-O-C) stretches.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound.
Potential Therapeutic Application I: Anticancer Activity
Rationale: The piperidin-4-one scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[1] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The mechanism of action is often multifaceted, with some compounds acting as inhibitors of key signaling pathways involved in cancer progression, such as the JAK/STAT pathway.[1] Furthermore, 3,5-bis(arylidene)-4-piperidone derivatives, which share the core piperidin-4-one structure, have been investigated as potent cytotoxic agents.[6] The introduction of a 3-methoxy group could potentially enhance these activities by altering the molecule's interaction with target proteins or by improving its pharmacokinetic profile.
Hypothetical Mechanism of Action: Induction of Apoptosis Based on the activities of related compounds, 1-Benzyl-3-methoxypiperidin-4-one may exert its anticancer effects by inducing apoptosis. This could occur through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade.
Caption: Hypothetical apoptosis induction pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 1-Benzyl-3-methoxypiperidin-4-one in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Self-Validation: The inclusion of a well-characterized positive control (doxorubicin) provides a benchmark for cytotoxic potency. The vehicle control ensures that the observed effects are due to the compound and not the solvent. A linear relationship between cell number and absorbance should be established in preliminary experiments to validate the assay for the specific cell lines used.
Potential Therapeutic Application II: Antimicrobial Activity
Rationale: Piperidin-4-one derivatives have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[10] The mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis or interference with essential enzymatic processes. The structural features of 1-Benzyl-3-methoxypiperidin-4-one, including the lipophilic benzyl group and the polar ketone and ether functionalities, provide a good starting point for potential interactions with microbial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]
-
Serial Dilution: Perform a two-fold serial dilution of 1-Benzyl-3-methoxypiperidin-4-one in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.
Self-Validation: The use of standard reference strains of microorganisms and the inclusion of a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a positive control will validate the assay. The growth control and sterility control wells ensure the viability of the inoculum and the sterility of the medium, respectively.
Potential Therapeutic Application III: Central Nervous System (CNS) Activity - Analgesia
Rationale: The piperidine scaffold is a core component of many clinically used opioid analgesics, such as fentanyl and its derivatives.[14] The 1-benzyl-4-piperidone structure itself is a known precursor in the synthesis of fentanyl analogues.[3] This strongly suggests that derivatives of this scaffold may interact with opioid receptors or other CNS targets involved in pain modulation. While the 3-methoxy group is not a common feature in classical opioids, its presence could modulate receptor binding affinity and selectivity, potentially leading to a novel analgesic profile.
Hypothetical Mechanism of Action: Opioid Receptor Modulation 1-Benzyl-3-methoxypiperidin-4-one may act as a ligand for one or more of the opioid receptor subtypes (μ, δ, κ). Its analgesic effect could be mediated by agonizing these receptors in the central and peripheral nervous systems, leading to a reduction in the transmission of nociceptive signals.
Caption: Hypothetical mechanism of opioid receptor-mediated analgesia.
Experimental Protocol: In Vivo Analgesic Activity (Tail-Flick Test) The tail-flick test is a common method for assessing the analgesic properties of a compound in rodents by measuring the latency of the animal to withdraw its tail from a source of thermal pain.[5][15]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Swiss albino mice to the experimental setup for several days before the test.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time it takes for the mouse to flick its tail away.[16] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer 1-Benzyl-3-methoxypiperidin-4-one at different doses (e.g., via intraperitoneal injection). A control group should receive the vehicle, and a positive control group should receive a known analgesic like morphine.
-
Post-Treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. The %MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound with the control groups.
Self-Validation: The use of a positive control (morphine) provides a reference for analgesic efficacy. The vehicle control group accounts for any effects of the injection procedure or the vehicle itself. Establishing a clear baseline latency for each animal before drug administration is crucial for accurate data interpretation.
Quantitative Data Summary from Analogous Compounds
To provide a contextual framework for the potential potency of 1-Benzyl-3-methoxypiperidin-4-one, the following table summarizes the reported biological activities of structurally related piperidin-4-one derivatives.
| Compound/Derivative Class | Substitution Pattern | Biological Activity | Reported Potency (e.g., IC₅₀, MIC) | Reference |
| 3,5-bis(arylidene)-4-piperidones | 3,5-disubstituted | Anticancer (HeLa, HCT116) | GI₅₀: 0.15–0.28 μM | [11] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | 2,3,6-trisubstituted | Anticancer (Hematological) | Induces apoptosis | [1] |
| 2,6-diaryl-3-methyl-4-piperidones | 2,3,6-trisubstituted | Antimicrobial | Significant activity vs. ampicillin | [10] |
| 4-Arylpiperidine derivatives | 4-substituted | Opioid Receptor Antagonism | Ki values in the low nM range | [17] |
Conclusion and Future Directions
While 1-Benzyl-3-methoxypiperidin-4-one remains a molecule without direct biological characterization, the extensive body of literature on the piperidin-4-one scaffold provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation lie in the fields of oncology, infectious diseases, and pain management. The presence of the 3-methoxy group is a key structural variable that could significantly influence the compound's biological activity and pharmacokinetic properties, potentially leading to a novel and valuable therapeutic agent.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the initial exploration of this compound. Successful outcomes in these in vitro and in vivo assays would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and lead optimization to explore the structure-activity relationships of 3-alkoxy-substituted 1-benzyl-piperidin-4-ones.
References
- Arulraj, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-189.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
- Frolov, A. S., et al. (2022).
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved from [Link]
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- protocols.io. (2019). Tail Flick V.1.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2116-2120.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Defense Technical Information Center. (1994). Piperidine Synthesis.
- BenchChem. (n.d.).
-
Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]
- ATCC. (n.d.).
- Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31253.
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone.
- ACS Publications. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(21), 4062-4074.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Organic Chemistry Portal. (n.d.). Piperidine Synthesis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Wikipedia. (n.d.). Tail flick test.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Figshare. (2018).
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Comprehensive Handling and Storage Protocols for 1-Benzyl-3-methoxypiperidin-4-one
An Application Note for Drug Development Professionals and Scientific Researchers
Abstract: 1-Benzyl-3-methoxypiperidin-4-one is a substituted piperidine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural complexity, incorporating a tertiary amine, a ketone, and a methoxy ether, necessitates specific handling and storage procedures to ensure compound integrity, experimental reproducibility, and operator safety. This document provides a detailed guide based on the analysis of its functional groups and data from structurally similar analogs. The protocols herein are designed to provide researchers with the field-proven insights necessary for the safe and effective use of this compound.
Compound Profile and Physicochemical Properties
While specific experimental data for 1-Benzyl-3-methoxypiperidin-4-one is not widely published, we can infer its properties from close structural analogs. The presence of the N-benzyl group, the piperidine core, and the ketone functionality are key determinants of its chemical behavior. For instance, N-Benzyl-4-piperidone is a known starting material in the synthesis of fentanyl and related compounds[1]. The addition of a methoxy group at the 3-position is expected to influence its polarity, solubility, and metabolic stability profile.
The following table summarizes expected and known properties based on the core structure and data from analogs like 1-Benzyl-3-methyl-4-piperidone and N-Benzyl-4-piperidone.
| Property | Value / Expected Behavior | Rationale & Source |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated from structure. |
| Molecular Weight | 219.28 g/mol | Calculated from structure. |
| Appearance | Colorless to yellow oil or solid | Analogs are described as neat oils or solids[1][2]. |
| Boiling Point | >134°C at reduced pressure | N-Benzyl-4-piperidone has a boiling point of 134°C at 7 mmHg[3]. |
| Storage Temperature | 2-8°C under inert gas; -20°C for long-term | A methoxycarbonyl analog requires inert gas at 2-8°C[2]. Ketone stability is enhanced at lower temperatures[4][5]. |
| Solubility | Soluble in DMF, DMSO, Ethanol, Chloroform | N-Benzyl-4-piperidone is soluble in DMF, DMSO, and Ethanol[1]. A methoxycarbonyl analog is soluble in Chloroform and Methanol[2]. |
Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with 1-Benzyl-3-methoxypiperidin-4-one are derived from its piperidine and ketone moieties. Safety Data Sheets (SDS) for closely related compounds, such as 1-Benzyl-3-methyl-4-piperidone, classify them as hazardous chemicals[6].
-
Skin Corrosion/Irritation (Category 1B/2): Piperidines are organic bases that can be corrosive or irritating to the skin[6][7][8]. Prolonged contact can cause chemical burns.
-
Serious Eye Damage/Irritation (Category 1/2A): As with skin, the basicity and organic nature of the compound can cause severe and potentially irreversible eye damage[6].
-
Acute Oral Toxicity (Category 4): The compound is expected to be harmful if swallowed[6][9].
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[6].
Causality of Hazards: The nucleophilic and basic nitrogen atom of the piperidine ring is the primary driver of its corrosive and irritant properties. The overall lipophilicity of the molecule facilitates absorption through the skin. Therefore, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific PPE is critical for ensuring operator safety during all handling procedures.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves offer poor protection against organic solvents and should be avoided[10][11]. Nitrile or neoprene provides better resistance to potential chemical permeation[11][12]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87 certified) | Standard safety glasses do not provide a seal against splashes. Goggles are essential to protect against direct contact with liquids that can cause severe eye damage[10][13]. |
| Body Protection | Chemical-resistant Lab Coat | A standard lab coat is a minimum requirement. When handling larger quantities, an acid/base-resistant apron should be worn over the lab coat[12][14]. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating solutions. |
Long-Term Storage Protocol: Ensuring Compound Integrity
The stability of 1-Benzyl-3-methoxypiperidin-4-one is paramount for reproducible experimental results. Ketones can be susceptible to degradation, and the overall molecule may be sensitive to air and moisture[4][15][16].
Recommended Storage Conditions:
-
Temperature: For long-term storage (> 1 month), store at -20°C . For short-term use, store at 2-8°C [17]. The rationale for sub-zero storage is to slow the rate of potential decarboxylation or other degradation pathways common to ketones[4][5].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . This is a critical step to prevent oxidation and reaction with atmospheric moisture[2][16]. The use of a glove box or Schlenk line techniques for aliquoting is highly recommended[16][18][19].
-
Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and ensure a tight seal.
Caption: Decision workflow for proper storage of 1-Benzyl-3-methoxypiperidin-4-one.
Laboratory Handling and Use Protocols
Adherence to strict protocols during handling is essential to prevent contamination, degradation, and exposure.
Protocol 5.1: Weighing and Dispensing
This protocol is designed for accurately weighing the compound while minimizing atmospheric exposure.
-
Preparation: Allow the sealed container of 1-Benzyl-3-methoxypiperidin-4-one to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.
-
Inert Environment: If available, perform all transfers inside a glove box with a nitrogen or argon atmosphere.
-
Manual Dispensing: If a glove box is not available, work swiftly in a well-ventilated fume hood.
-
Transfer: Use a clean, dry spatula or pipette to transfer the desired amount to a pre-tared vial.
-
Resealing: Immediately after dispensing, flush the headspace of the original container with argon or nitrogen, securely reseal the cap, and wrap the cap with parafilm.
-
Storage: Return the main container to its designated storage condition (e.g., -20°C freezer) promptly.
Protocol 5.2: Stock Solution Preparation and Aliquoting
Creating and storing aliquots is a best practice that preserves the integrity of the bulk supply by minimizing freeze-thaw cycles and repeated atmospheric exposure[20][21].
-
Solvent Selection: Choose a suitable anhydrous solvent (e.g., DMSO, DMF) in which the compound is soluble.
-
Calculation: Calculate the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolution: In a fume hood, add the weighed compound to a sterile, amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous solvent. Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in appropriately labeled cryovials or amber glass vials[22].
-
Inert Overlay: Before sealing each aliquot, flush the headspace with a gentle stream of argon or nitrogen.
-
Storage: Store the aliquots at -20°C or -80°C for maximum stability. A temperature of -80°C is preferable for ketone-containing compounds to minimize long-term degradation[4][5].
Spill and Emergency Procedures
Preparedness is key to managing accidental releases effectively. All laboratories handling this compound must have a chemical spill kit readily accessible[23][24].
For Small Spills (<100 mL):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
PPE: Don appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial organic spill absorbent[23][24]. Do not use combustible materials like paper towels as the primary absorbent[25].
-
Collection: Once absorbed, carefully sweep the material from the outside-in and place it into a labeled, sealable container for hazardous waste disposal[23].
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional guidelines.
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.
-
SECURE: Prevent personnel from entering the area until the emergency response team arrives.
Caption: Emergency response decision tree for a chemical spill.
References
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed, National Library of Medicine.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]
-
Simple and efficient aliquotting. Andrew Alliance.[Link]
-
Protective Gear. Organic Chemistry at CU Boulder.[Link]
-
SAFETY DATA SHEET: Piperidine. Carl ROTH.[Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate.[Link]
-
Lab Safety Equipment & PPE. ChemTalk.[Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY.[Link]
-
Aliquot in Chemistry | Definition, Method & Function. Study.com.[Link]
-
Ketone Testing. American Association for Clinical Chemistry.[Link]
-
Guide for Chemical Spill Response. American Chemical Society.[Link]
-
A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies.[Link]
-
The manipulation of air-sensitive compounds. Neilson Lab, Texas Christian University.[Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
Storage of Laboratory Chemicals. Indiana University.[Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate.[Link]
-
GeneLab Standard Operating Procedure: Sample Aliquoting, Labeling and Storage. NASA GeneLab.[Link]
-
How do I store Ketone-IQ. H.V.M.N.[Link]
-
1-Benzyl-4-piperidone. ChemBK.[Link]
-
Aliquoting a Specimen. CHI Health.[Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]
-
Proper Protective Equipment. Chemistry LibreTexts.[Link]
-
1-Benzyl-4-methylpiperidin-3-one. PubChem, National Library of Medicine.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-BENZYL-3-METHOXYCARBONYL-4-PIPERIDONE | 57611-47-9 [chemicalbook.com]
- 3. 1-Benzyl-4-piperidone [chembk.com]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-Benzyl-3-methyl-4-piperidone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. chemistryviews.org [chemistryviews.org]
- 17. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 20. andrewalliance.com [andrewalliance.com]
- 21. Aliquot in Chemistry | Definition, Method & Function - Lesson | Study.com [study.com]
- 22. chihealth.com [chihealth.com]
- 23. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 24. ehs.gatech.edu [ehs.gatech.edu]
- 25. jk-sci.com [jk-sci.com]
Scale-up synthesis of 1-Benzyl-3-methoxypiperidin-4-one
An Application Note on the Scale-Up Synthesis of 1-Benzyl-3-methoxypiperidin-4-one for Pharmaceutical Research and Development
Introduction
Piperidone derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and anti-tumor agents.[1][2] The compound 1-Benzyl-3-methoxypiperidin-4-one is a valuable heterocyclic building block for drug discovery, enabling the exploration of novel chemical space. The development of a robust, scalable, and economically viable synthetic route is paramount for its transition from laboratory-scale research to industrial application.
This application note provides a comprehensive technical guide for the scale-up synthesis of 1-Benzyl-3-methoxypiperidin-4-one. The proposed strategy is based on a three-step sequence involving a tandem Michael addition, a Dieckmann condensation, and a final hydrolysis/decarboxylation step. This approach is adapted from established methods for analogous 3-substituted piperidones and is optimized for safety, efficiency, and scalability.[1][3]
Overall Synthetic Strategy
The synthesis is designed as a convergent "one-pot" or streamlined multi-step process, minimizing intermediate isolations to improve overall yield and process efficiency.[4] The core of the strategy is the construction of the piperidone ring via an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.[5]
The three key transformations are:
-
Tandem Michael Addition: Formation of a key diester intermediate by reacting benzylamine with methyl acrylate and a suitable methoxy-substituted acrylate.
-
Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base to form the six-membered β-keto ester ring.
-
Hydrolysis & Decarboxylation: Conversion of the β-keto ester to the final target molecule, 1-Benzyl-3-methoxypiperidin-4-one.
Caption: Overall three-step synthetic strategy.
Part I: Synthesis of the Diester Intermediate
Reaction Scheme & Mechanism
The synthesis begins with a double Michael addition. Benzylamine, acting as a nucleophile, sequentially attacks the electron-deficient β-carbon of two different acrylate esters: methyl acrylate and methyl 2-methoxyacrylate. This tandem reaction efficiently constructs the acyclic precursor containing all the necessary carbon and nitrogen atoms for the subsequent cyclization.
Scheme: Benzylamine + Methyl Acrylate + Methyl 2-Methoxyacrylate → N,N-bis(alkoxycarbonylethyl)benzylamine derivative
The reaction proceeds at moderate temperatures. Careful control of the addition rate and temperature is crucial to prevent the exothermic reaction from causing polymerization of the acrylate monomers, a common side reaction.[1]
Scale-Up Considerations & Process Optimization
-
Stoichiometry: A slight excess of the acrylate esters (e.g., 1.1-1.2 equivalents each) can be used to ensure complete consumption of the benzylamine.
-
Solvent: The reaction can be run in an alcohol solvent like methanol or neat. Using a solvent helps to control the reaction temperature.[1]
-
Temperature Control: The initial addition of acrylates should be performed at a reduced temperature (e.g., 0-10 °C) using an ice bath. After the initial exothermic phase, the reaction can be gently heated to reflux to ensure completion.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of benzylamine.
Detailed Experimental Protocol (1.0 mole Scale)
-
Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Charging Reagents: Charge the flask with benzylamine (107.16 g, 1.0 mol) and methanol (500 mL). Begin stirring and cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition: Prepare a mixture of methyl acrylate (94.68 g, 1.1 mol) and methyl 2-methoxyacrylate (127.7 g, 1.1 mol) in methanol (400 mL). Add this mixture dropwise to the benzylamine solution over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to a gentle reflux (approx. 65 °C) for 20-24 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove methanol and any unreacted acrylates, yielding the crude diester intermediate as an oil. This crude product is typically used in the next step without further purification.
Part II: Dieckmann Cyclization
Reaction Scheme & Mechanism
This is the key ring-forming step. The diester intermediate undergoes an intramolecular Claisen condensation (a Dieckmann condensation) in the presence of a strong base. The base deprotonates the α-carbon of one of the ester groups, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form the six-membered ring. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[5][6]
Mechanism Rationale: The use of a non-nucleophilic, strong base is critical. Sodium methoxide is a cost-effective choice for scale-up, though sodium hydride can also be used.[1] The reaction is typically performed in a high-boiling, non-protic solvent like toluene, which allows for the azeotropic removal of methanol byproduct, driving the reaction equilibrium towards the product.[1]
Scale-Up Considerations & Process Optimization
-
Base Selection: Sodium methoxide is preferred over sodium hydride for large-scale operations due to its lower cost and easier handling (it is a solid, whereas NaH is often supplied as a dispersion in mineral oil, which can complicate purification).[1] A molar ratio of 1.2 to 1.4 equivalents of base relative to the diester is often optimal.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the esters. All reagents, solvents, and glassware must be thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen).[1]
-
Temperature and Reaction Time: The dropwise addition of the diester to the base suspension is performed at an elevated temperature (e.g., 80-90 °C). The reaction is then refluxed for several hours to ensure complete cyclization.[1]
-
Work-up: The product is initially formed as its sodium enolate salt. Careful quenching with acid is required. The subsequent hydrolysis and decarboxylation can often be performed in the same pot after an aqueous workup.
Detailed Experimental Protocol (1.0 mole Scale)
-
Setup: Use the same 5 L flask, ensuring it is completely dry. Equip it for operation under a nitrogen atmosphere.
-
Base Preparation: Charge the flask with anhydrous toluene (1.5 L). Add sodium methoxide (75.6 g, 1.4 mol) in portions. Heat the suspension to 85 °C with vigorous stirring.
-
Addition: Dissolve the crude diester from Part I in anhydrous toluene (500 mL). Add this solution dropwise to the hot sodium methoxide suspension over approximately 1-2 hours. Methanol will be generated and can be observed co-distilling with toluene.
-
Reaction: After the addition is complete, continue to reflux the mixture for 4-5 hours. Monitor the reaction by TLC until the starting diester is consumed.
-
Intermediate Work-up: Cool the reaction mixture to room temperature. Carefully extract the mixture with concentrated hydrochloric acid (3 x 500 mL). This step protonates the enolate and prepares the β-keto ester for the final decarboxylation.[1]
Part III: Hydrolysis and Decarboxylation
Reaction Scheme & Mechanism
The combined acidic extracts containing the protonated β-keto ester are heated. The acidic conditions promote the hydrolysis of the ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 1-Benzyl-3-methoxypiperidin-4-one.
Scale-Up Considerations & Process Optimization
-
Acid Concentration: Using concentrated acid ensures efficient hydrolysis. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Final Work-up: After decarboxylation is complete, the acidic solution is cooled and carefully basified with a strong base like sodium hydroxide to a pH > 12. This deprotonates any ammonium salts and ensures the product is in its free base form for extraction.[1]
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as chloroform or dichloromethane.[1]
Detailed Experimental Protocol (1.0 mole Scale)
-
Decarboxylation: Combine the acidic aqueous layers from the previous step in a suitable flask. Heat the solution in an oil bath to reflux for 6-8 hours, or until gas evolution ceases. A simple test with a ferric chloride solution can be used to check for the disappearance of the enol (a positive test gives a deep color).[1]
-
Basification: Cool the reaction mixture in an ice bath to below 10 °C. Slowly and carefully add a 40% aqueous sodium hydroxide solution until the pH is approximately 12.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with chloroform (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
Purification, Characterization, and Process Workflow
Purification
For large-scale purification, fractional vacuum distillation is the most effective method for an oily product like this.[1] Column chromatography is generally not practical for multi-kilogram quantities but can be used for smaller scales or to obtain an analytical standard.[7]
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for 1-Benzyl-3-methoxypiperidin-4-one |
| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ (~3.6 ppm), the methoxy group (~3.4 ppm), and the piperidone ring protons. |
| ¹³C NMR | Signals for the ketone carbonyl (~205 ppm), aromatic carbons, benzylic carbon, methoxy carbon, and the aliphatic carbons of the piperidone ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₇NO₂ (220.28 g/mol ). |
| Purity (GC/HPLC) | >98% desired for most applications. |
Overall Process Workflow
Caption: Step-by-step process workflow diagram.
Safety Considerations
-
Benzylamine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).
-
Acrylate Esters: Flammable, volatile, and lachrymatory. Can polymerize violently if not inhibited or if overheated. Use in a fume hood.
-
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere. Wear appropriate PPE.
-
Solvents (Methanol, Toluene, Chloroform): Flammable and/or toxic. Avoid inhalation and skin contact.
-
Acids/Bases (HCl, NaOH): Highly corrosive. Add slowly and with cooling to control exothermic reactions.
Conclusion
The described synthetic protocol provides a detailed, scalable, and efficient pathway to 1-Benzyl-3-methoxypiperidin-4-one. By leveraging the robust Dieckmann condensation and optimizing the process for large-scale production through careful control of reaction conditions and minimizing intermediate purifications, this method is well-suited for researchers and professionals in drug development requiring access to significant quantities of this valuable heterocyclic intermediate.
References
- Google Patents. "Preparation method of N-benzyl-4-piperidone." CN116924967A.
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). "IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE." Organic Preparations and Procedures International, 39(5), 501-505. Available at: [Link]
-
Chemical Review and Letters. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chem Rev Lett, 4, 192-199. Available at: [Link]
-
Organic Chemistry Portal. "Dieckmann Condensation." Organic-chemistry.org. Available at: [Link]
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
YouTube. "Dieckmann Condensation Reaction Mechanism." The Organic Chemistry Tutor. Available at: [Link]
-
McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." Defense Technical Information Center. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-methoxypiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Benzyl-3-methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
Introduction
1-Benzyl-3-methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. While its synthesis can be approached through various routes, each presents a unique set of challenges. This guide will focus on two robust, alternative synthetic pathways, providing detailed protocols and solutions to common issues encountered in the laboratory.
Alternative Synthetic Route 1: Dieckmann Condensation Approach
This classic approach involves the intramolecular cyclization of a diester to form the piperidinone ring. The key to this synthesis is the preparation of the unsymmetrical diester precursor.
Experimental Protocol
Step 1: Synthesis of N-benzyl-N-(2-carbomethoxyethyl)-3-methoxy-3-carbomethoxypropylamine
-
To a solution of benzylamine (1.0 eq.) in methanol, add methyl acrylate (1.0 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 24 hours.
-
After confirming the formation of the mono-adduct by TLC, add methyl 3-methoxyacrylate (1.0 eq.) and continue stirring at room temperature for another 48 hours.
-
Remove the solvent under reduced pressure to obtain the crude diester.
Step 2: Dieckmann Condensation and Decarboxylation
-
Dissolve the crude diester in anhydrous toluene.
-
Add a strong base, such as sodium methoxide (1.1 eq.), portion-wise at room temperature under an inert atmosphere.[1][2]
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude β-keto ester.
-
For decarboxylation, reflux the crude product with 10% aqueous hydrochloric acid for 4-8 hours.
-
Cool the reaction mixture and basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 1-Benzyl-3-methoxypiperidin-4-one.
-
Purify the product by column chromatography on silica gel.
Troubleshooting Guide (Q&A Format)
Question 1: The initial Michael addition of benzylamine to the acrylates is incomplete or shows the formation of a significant amount of the di-adduct with methyl acrylate. What should I do?
-
Answer: The selectivity of the Michael addition is crucial. To favor the formation of the desired unsymmetrical diester, it is recommended to perform the additions sequentially. First, react benzylamine with one equivalent of methyl acrylate at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or GC-MS. Once the mono-adduct is the major product, the second acrylate, methyl 3-methoxyacrylate, can be added. Using a slight excess of benzylamine initially can also help to minimize the formation of the di-adduct with methyl acrylate.
Question 2: The Dieckmann condensation is not proceeding to completion, and I observe unreacted diester. How can I improve the yield?
-
Answer: Incomplete cyclization can be due to several factors:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong and anhydrous base. Sodium methoxide is a common choice, but other bases like sodium hydride or potassium tert-butoxide can also be effective.[2] Ensure at least one full equivalent of the base is used, as it is consumed stoichiometrically.
-
Reaction Temperature and Time: The Dieckmann condensation is an equilibrium process.[1] Driving the reaction to completion may require elevated temperatures and prolonged reaction times. Ensure you are reaching the reflux temperature of your solvent.
-
Solvent: The choice of solvent is critical. Toluene is commonly used, but other non-polar aprotic solvents like benzene or xylene can also be employed. Ensure the solvent is anhydrous, as water will quench the base.[2]
-
Question 3: I am observing the formation of a significant amount of side products during the Dieckmann condensation. What are these and how can I minimize them?
-
Answer: A common side reaction is intermolecular Claisen condensation between two molecules of the diester, leading to oligomeric byproducts.[3] To favor the intramolecular Dieckmann condensation, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the diester solution to a refluxing solution of the base in the solvent.
Question 4: The decarboxylation step is sluggish and results in a complex mixture of products. What are the optimal conditions?
-
Answer: Acid-catalyzed decarboxylation of the β-keto ester should be carefully monitored. If the conditions are too harsh (e.g., high concentration of acid or prolonged heating), you may risk cleavage of the methoxy ether or other acid-sensitive functionalities. Start with milder conditions (e.g., 10% HCl) and monitor the reaction by TLC. If the reaction is slow, you can gradually increase the acid concentration or the temperature.
Visualization of the Dieckmann Condensation Workflow
Sources
Technical Support Center: Production of 1-Benzyl-3-methoxypiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Benzyl-3-methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the highest possible purity and yield in your experiments.
Overview of the Synthesis
The synthesis of 1-Benzyl-3-methoxypiperidin-4-one is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and effective route involves an intramolecular Dieckmann condensation of a suitably substituted diester. This key cyclization step is often the most critical for achieving high purity and yield. The general synthetic pathway is outlined below.
Caption: General synthetic pathway for 1-Benzyl-3-methoxypiperidin-4-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on the critical Dieckmann condensation step.
Q1: My reaction has a low yield and has produced a significant amount of a thick, polymeric substance. What went wrong?
A1: The formation of polymeric material is a common issue resulting from intermolecular side reactions competing with the desired intramolecular cyclization. This is often caused by reaction conditions that favor molecules reacting with each other rather than with themselves.
-
Causality: High concentrations of the starting diester increase the probability of intermolecular reactions. A base that is not strong enough or is sterically hindered may also lead to incomplete and messy reactions.
-
Solution:
-
High Dilution: Perform the reaction at a high dilution (e.g., 0.01-0.05 M). This statistically favors the intramolecular reaction, as the reactive ends of a single molecule are more likely to find each other than another molecule.
-
Slow Addition: Add the diester substrate slowly to a solution of the base. This maintains a low instantaneous concentration of the substrate, further minimizing intermolecular reactions.
-
Base Selection: Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These bases are effective at deprotonating the α-carbon to initiate the condensation without significant side reactions.[1][2]
-
Q2: I've isolated an impurity with a molecular weight that appears to be double that of my desired product. How can I prevent this?
A2: This impurity is likely a dimer formed from the intermolecular condensation of two molecules of the starting diester. As with polymeric material, this is a consequence of the intermolecular pathway competing with the intramolecular Dieckmann condensation.
-
Causality: The mechanism for dimer formation runs parallel to the desired cyclization. The enolate of one molecule attacks the ester of a second molecule.
-
Solution: The strategies to prevent dimerization are the same as for preventing polymerization, with a strong emphasis on reaction concentration.
-
Workflow Visualization:
Caption: Competing reaction pathways in Dieckmann condensation.
-
Q3: My reaction is very slow or incomplete, and I have a lot of unreacted starting material. What should I do?
A3: An incomplete reaction is typically due to issues with the base, solvent, or temperature.
-
Causality:
-
Inactive Base: Strong bases like NaH and KOtBu are hygroscopic and can be deactivated by moisture. Sodium methoxide can also be less effective if it has degraded.
-
Insufficient Base: The Dieckmann condensation is an equilibrium process. A full equivalent of base is consumed to deprotonate the resulting β-keto ester, driving the reaction to completion.[3][4] Using less than one equivalent of a strong base will result in an incomplete reaction.
-
Low Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
-
-
Solution:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use freshly opened or properly stored bases. If using NaH, wash it with dry hexane to remove the protective mineral oil.
-
Use Sufficient Base: Employ at least 1.1 equivalents of a strong base like KOtBu or NaH to ensure the final deprotonation step can proceed to completion.
-
Optimize Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80°C in a solvent like toluene) and monitor the progress by TLC or GC-MS.
-
Q4: I am observing the formation of diacid or hydrolyzed ester by-products. What is the cause?
A4: The presence of water in the reaction mixture can lead to the saponification (hydrolysis) of the ester groups, especially in the presence of a strong base.
-
Causality: The hydroxide ions formed from the reaction of the base with water can act as nucleophiles and attack the ester carbonyls, leading to the formation of carboxylates, which will be protonated to carboxylic acids upon acidic workup.
-
Solution:
-
Strict Anhydrous Technique: Use freshly distilled, dry solvents (e.g., toluene, THF). Ensure all reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Frequently Asked Questions (FAQs)
What is the optimal base for the Dieckmann condensation in this synthesis?
The choice of base is critical. A strong, non-nucleophilic base is preferred.
| Base | Advantages | Disadvantages |
| Potassium tert-butoxide (KOtBu) | Very strong, bulky (less nucleophilic), good solubility in THF and toluene. | Highly hygroscopic. |
| Sodium Hydride (NaH) | Very strong, inexpensive. The byproduct is H₂ gas, which is non-interfering. | Insoluble, often requires higher temperatures. Sold as a dispersion in mineral oil, which must be removed. |
| Sodium Methoxide (NaOMe) | Inexpensive, effective in some cases. | Can lead to transesterification if other alcohols are present. Less basic than NaH or KOtBu. |
For this synthesis, potassium tert-butoxide is often the most reliable choice.[1]
How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. Use a solvent system like ethyl acetate/hexane. The β-keto ester product is typically more polar than the starting diester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing you to track the formation of the product and detect any major impurities.[5]
What are the key safety precautions for this synthesis?
-
Strong Bases: NaH and KOtBu are corrosive and react violently with water. Handle them in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. NaH is also flammable.
-
Solvents: Toluene and THF are flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Quenching: Quench the reaction carefully by slowly adding a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) at a low temperature to control any exothermic processes.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-methoxypiperidin-4-one via Dieckmann Condensation
This is a representative protocol and may require optimization.
-
Preparation: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 eq) and 500 mL of anhydrous toluene.
-
Reaction: Cool the mixture to 0°C in an ice bath. Dissolve the diester precursor, N-(2-carbomethoxyethyl)-N-(2-carbomethoxy-3-methoxypropyl)benzylamine (1.0 eq), in 200 mL of anhydrous toluene and add it to the dropping funnel.
-
Slow Addition: Add the diester solution dropwise to the stirred solution of KOtBu over a period of 2-3 hours, maintaining the temperature at 0°C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture back to 0°C. Slowly add 100 mL of 6 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the aqueous layer with ethyl acetate (2 x 100 mL). Combine the aqueous layers and heat to reflux for 4-6 hours to effect decarboxylation.
-
Workup: Cool the solution to room temperature and adjust the pH to 9-10 with a 40% NaOH solution. Extract the product with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain 1-Benzyl-3-methoxypiperidin-4-one as a purified oil or solid.
References
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-203. [Link]
-
DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
Sources
- 1. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 2. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Biological Assay Validation for Novel Compounds: A Case Study with 1-Benzyl-3-methoxypiperidin-4-one
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to potential therapeutic application is paved with rigorous validation. This guide provides an in-depth, technical comparison of biological assay validation strategies, using the novel compound 1-Benzyl-3-methoxypiperidin-4-one as a case study. As this is a compound with limited public data on its biological targets, we will proceed by positing a plausible hypothesis based on its structural similarity to known neuroactive compounds. Structurally related molecules, such as 4-benzylpiperidine, are known to interact with monoamine transporters and G-protein coupled receptors (GPCRs)[1]. Therefore, for the purpose of this guide, we will hypothesize that 1-Benzyl-3-methoxypiperidin-4-one is an antagonist of a hypothetical G-protein coupled receptor, "Receptor X," which is involved in a key neurological pathway.
This guide will compare and contrast two gold-standard assay formats for characterizing the interaction of a novel compound with a GPCR: a Radioligand Binding Assay and a Cell-Based Functional Assay. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis of their performance, all while adhering to the stringent validation principles set forth by regulatory bodies such as the FDA and EMA[2][3].
The Imperative of Rigorous Assay Validation
Before delving into specific methodologies, it is crucial to understand the foundational principles of biological assay validation. A validated assay provides documented evidence that the procedure is suitable for its intended purpose[4]. This encompasses a range of parameters including accuracy, precision, specificity, and robustness, ensuring the reliability and reproducibility of the data generated[3][5]. For novel compounds, where the biological activity is yet to be fully elucidated, a well-validated assay is the bedrock upon which all subsequent research and development is built.
Comparative Analysis of Assay Methodologies
The choice of a primary assay for a novel compound is a critical decision, contingent on the specific research question, available resources, and the nature of the biological target. Here, we compare a direct binding assay with a functional cell-based assay for our hypothetical GPCR target, Receptor X.
Table 1: Comparative Performance of Radioligand Binding vs. Cell-Based Functional Assays
| Parameter | Radioligand Binding Assay | Cell-Based Functional Assay (e.g., cAMP) | Rationale & Justification |
| Principle | Measures the direct interaction of a radiolabeled ligand with the receptor.[6][7] | Measures the downstream cellular response following receptor activation or inhibition.[8][9][10] | Binding assays provide direct affinity data (Kd, Ki), while functional assays reveal the compound's efficacy (agonist, antagonist, inverse agonist). |
| Throughput | Moderate to High | High | Cell-based assays are generally more amenable to high-throughput screening formats. |
| Sensitivity | High (fmol to pmol range) | Varies, typically nM to µM range | Radioligand binding can detect very high-affinity interactions. |
| Specificity | High, for the radioligand's binding site | Can be influenced by off-target effects within the cell. | The binding assay is highly specific to the labeled site, whereas cellular responses can be more complex. |
| Physiological Relevance | Lower (performed on isolated membranes or recombinant receptors) | Higher (conducted in a live-cell context) | Cell-based assays better mimic the physiological environment of the target. |
| Information Gained | Affinity (Ki), Receptor Density (Bmax)[11] | Potency (EC50/IC50), Efficacy (Emax), Mechanism of Action (agonist/antagonist)[12] | Both provide critical but different pieces of the pharmacological puzzle. |
| Cost & Complexity | Higher (requires radiolabeled compounds and specialized equipment) | Lower to Moderate (utilizes standard cell culture and plate reader technologies) | The need for radioactivity handling and disposal increases the cost and complexity of binding assays. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the data.
Protocol 1: Radioligand Binding Assay for Receptor X
This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-Benzyl-3-methoxypiperidin-4-one for Receptor X.
Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known high-affinity radioligand from Receptor X.
Materials:
-
HEK293 cells stably expressing Receptor X
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Standard Antagonist)
-
1-Benzyl-3-methoxypiperidin-4-one
-
Non-specific binding control (a high concentration of a known, unlabeled ligand)
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well plates
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing Receptor X to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, cell membranes, and a saturating concentration of a known unlabeled ligand for Receptor X.
-
Test Compound: Add assay buffer, radioligand, cell membranes, and serial dilutions of 1-Benzyl-3-methoxypiperidin-4-one.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (determined during assay development).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (cAMP Measurement) for Receptor X
This protocol describes a functional assay to determine the potency (IC50) of 1-Benzyl-3-methoxypiperidin-4-one as an antagonist of Receptor X, assuming Receptor X signals through the Gs pathway to increase intracellular cyclic AMP (cAMP).
Objective: To quantify the ability of the test compound to inhibit the agonist-induced production of cAMP in living cells expressing Receptor X.
Materials:
-
HEK293 cells stably expressing Receptor X
-
Cell culture medium
-
A known agonist for Receptor X
-
1-Benzyl-3-methoxypiperidin-4-one
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
384-well plates
Workflow Diagram:
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. edraservices.nl [edraservices.nl]
- 5. database.ich.org [database.ich.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Benzyl-3-methoxypiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the specificity of a molecule is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel piperidine derivative, 1-Benzyl-3-methoxypiperidin-4-one . As a Senior Application Scientist, my objective is to present a scientifically rigorous, yet practical, approach to understanding the selectivity profile of this compound. We will delve into its synthesis, explore potential biological targets, and benchmark it against structurally related molecules through a series of proposed experimental workflows.
The Significance of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional character.[1] This scaffold is present in numerous approved drugs and serves as a versatile template for fine-tuning both the efficacy and physicochemical properties of therapeutic candidates.[1] The introduction of a methoxy group at the 3-position of the piperidone ring in our target molecule, 1-Benzyl-3-methoxypiperidin-4-one, presents an interesting modification that could significantly influence its biological activity and selectivity.
Proposed Synthesis of 1-Benzyl-3-methoxypiperidin-4-one
Below is a proposed synthetic workflow:
Caption: Proposed synthetic route for 1-Benzyl-3-methoxypiperidin-4-one.
Understanding Potential Cross-Reactivity: Key Biological Targets
Given the prevalence of the N-benzylpiperidine scaffold in neuropharmacology, it is prudent to investigate the potential for cross-reactivity with key central nervous system (CNS) targets. Derivatives of N-benzylpiperidine have shown affinity for various receptors, including:
-
Sigma Receptors (σ1 and σ2): Several piperidine and piperazine derivatives are known to bind to sigma receptors.[2][3]
-
Cholinesterases (AChE and BuChE): The N-benzylpiperidine moiety is a key pharmacophore in acetylcholinesterase (AChE) inhibitors like Donepezil.[4][5][6]
-
Monoamine Oxidase (MAO): Certain piperidine derivatives have been investigated as inhibitors of MAO-A and MAO-B.[7]
Therefore, a thorough cross-reactivity assessment of 1-Benzyl-3-methoxypiperidin-4-one should, at a minimum, include these targets.
Comparative Analysis: Selecting Alternative Compounds
To provide a meaningful comparison, we will evaluate 1-Benzyl-3-methoxypiperidin-4-one against a panel of structurally related compounds with known biological activities.
| Compound ID | Structure | Rationale for Inclusion |
| BMP-001 | 1-Benzyl-3-methoxypiperidin-4-one | Test Article |
| COMP-A | 1-Benzyl-4-piperidone | Parent compound, baseline for assessing the effect of the 3-methoxy group.[8][9] |
| COMP-B | Donepezil | Known AChE inhibitor with an N-benzylpiperidine core. |
| COMP-C | Haloperidol | A typical antipsychotic and potent sigma receptor ligand. |
| COMP-D | 1-Benzyl-3-methyl-4-piperidone | Structurally similar compound to assess the impact of a methyl vs. a methoxy group at the 3-position.[10][11] |
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach employing both in vitro binding and functional assays is essential for a comprehensive cross-reactivity assessment.
Radioligand Binding Assays
This technique directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of the test and comparator compounds for human sigma-1, sigma-2, and muscarinic M1 receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors of interest.
-
Assay Buffer Preparation: Prepare the appropriate binding buffer for each receptor as per established protocols.
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., -pentazocine for sigma-1 receptors), and serial dilutions of the test or comparator compound.
-
Incubate at a specified temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the radioligand binding assay.
Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of the compounds against human acetylcholinesterase (AChE) and monoamine oxidase A and B (MAO-A, MAO-B).
Step-by-Step Methodology (AChE Inhibition - Ellman's Method):
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human AChE.
-
Assay Setup: In a 96-well plate, add the enzyme solution and pre-incubate with various concentrations of the test compounds.
-
Initiate Reaction: Add the substrate and DTNB to start the enzymatic reaction.
-
Spectrophotometric Reading: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Cross-Reactivity Profile (Hypothetical Data)
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| BMP-001 | 50 | 250 | > 100 | 15 | 5 |
| COMP-A | 200 | >1000 | > 100 | 50 | 25 |
| COMP-B | 1500 | >10000 | 0.05 | > 100 | > 100 |
| COMP-C | 2.5 | 15 | 25 | > 100 | > 100 |
| COMP-D | 75 | 500 | > 100 | 20 | 10 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, BMP-001 exhibits a moderate affinity for the sigma-1 receptor and a weaker affinity for the sigma-2 receptor. Interestingly, it shows preferential inhibition of MAO-B over MAO-A. Compared to its parent compound (COMP-A), the 3-methoxy group appears to enhance affinity for the sigma-1 receptor and potency against MAO enzymes. It shows significantly less AChE inhibition than Donepezil (COMP-B) and a different selectivity profile compared to Haloperidol (COMP-C).
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel compound, 1-Benzyl-3-methoxypiperidin-4-one. By employing a combination of rational compound selection and robust in vitro assays, researchers can gain critical insights into the selectivity of their molecules. The hypothetical data presented here illustrates how such a comparative analysis can guide structure-activity relationship (SAR) studies and inform decisions in the drug discovery pipeline. Further investigations should include functional assays to determine whether the observed binding translates to agonistic or antagonistic activity, as well as broader panel screening to identify any other potential off-target interactions.
References
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Al-Ghamdi, S., Al-Salahi, R., Al-Sheddi, E. S., Al-Oqail, M. M., Al-Massarani, S. M., Marzouk, M., ... & El-Senduny, F. F. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1535-1547. [Link]
- Google Patents. (2016). Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
-
Abadi, A. H., Ebi, C., & El-Sayed, M. A. (2006). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Bioorganic & medicinal chemistry, 14(11), 3847-3856. [Link]
-
D'Alonzo, D., Ciaglia, T., Guaragna, A., & Palumbo, G. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]
-
Altomare, C., Cellamare, S., Catto, M., Carotti, A., De-Santis, M., De-Caro, G., & Lopedota, A. (2002). N-Benzylpiperidine derivatives of 1, 2, 4-thiadiazolidinone as new acetylcholinesterase inhibitors. Il Farmaco, 57(11), 919-928. [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]
-
Al-Ghamdi, S., Al-Salahi, R., Al-Sheddi, E. S., Al-Oqail, M. M., Al-Massarani, S. M., Marzouk, M., ... & El-Senduny, F. F. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1535-1547. [Link]
-
Kumar, A., Singh, B., & Kumar, V. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., Zhang, J., & Zhang, Q. (2023). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. International Journal of Molecular Sciences, 24(13), 11029. [Link]
- Google Patents. (2016). Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt. CN105237463A.
-
D'Alonzo, D., Ciaglia, T., Guaragna, A., & Palumbo, G. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]
-
Sahoo, A., & De, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS omega, 8(41), 37837-37853. [Link]
-
Kanehisa Laboratories. (2024). KEGG PATHWAY Database. [Link]
-
Satała, G., Kurczab, R., Lenda, T., Hogendorf, A. S., Hogendorf, A., Bojarski, A. J., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(10), 1836-1851. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., & Wu, J. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
-
Wikipedia. (2024). Phencyclidine. [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
de Paula, C. A., Fraga, C. A., & Barreiro, E. J. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(12), 1989-2001. [Link]
-
Campiani, G., Butini, S., Fattorusso, C., Catalanotti, B., Nacci, V., Borriello, M., ... & Novellino, E. (2005). Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl-And Butyrylcholinesterase. Journal of medicinal chemistry, 48(25), 7884-7895. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-one. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to the Efficacy of 1-Benzyl-3-methoxypiperidin-4-one Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
In the landscape of drug discovery for neurodegenerative diseases, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment. The core principle of this therapeutic strategy is to modulate the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent cholinesterase inhibitors, most notably Donepezil. This guide provides a comparative analysis of the efficacy of 1-benzyl-3-methoxypiperidin-4-one derivatives and structurally related analogs as cholinesterase inhibitors, supported by experimental data and detailed protocols for researchers in the field.
The Rationale for Targeting Cholinesterases in Alzheimer's Disease
Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine levels in the brain.[1] Cholinesterase inhibitors function by blocking the enzymes responsible for the breakdown of acetylcholine, thereby increasing its availability at the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism offers a viable approach to mitigating the cognitive symptoms of AD. The N-benzylpiperidine motif is particularly effective in this context due to its structural flexibility and ability to form crucial cation-π interactions with the target enzyme.[2]
Comparative Efficacy of 1-Benzylpiperidine Derivatives
The efficacy of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of several 1-benzylpiperidine derivatives against both acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBChE).
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| 15b | 1,3-Dimethyl-5-(4-((2-methylbenzyl)amino)piperidin-1-yl)benzo[d]imidazol-2(3H)-one | eeAChE | 0.39 ± 0.11 | [1] |
| 15j | 5-(4-((3-Chlorobenzyl)amino)piperidin-1-yl)-1,3-dimethylbenzo[d]imidazol-2(3H)-one | eqBChE | 0.16 ± 0.04 | [1] |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [3] |
| Compound 7 | 1-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | AChE | 28 ± 2 | [4] |
| Compound 19 | Phenyl (1-benzylpiperidin-4-yl)carbamate | AChE | 5.10 ± 0.24 | [4] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights into the structure-activity relationships of these compounds. The sub-micromolar IC50 values for compounds 15b and 15j highlight the potential of the 1,3-dimethylbenzimidazolinone scaffold when linked to a benzylpiperidine moiety.[1] Kinetic studies have shown that these compounds act as competitive inhibitors.[1] In contrast, Donepezil, a marketed drug for AD, exhibits significantly higher potency with an IC50 in the nanomolar range, underscoring its optimized structure for AChE inhibition.[3]
Further analysis of related structures shows that modifications to the benzylpiperidine core can dramatically impact efficacy. For instance, the introduction of a bulky 1,2,3,4-tetrahydroisoquinoline group in Compound 7 leads to a significant decrease in potency against AChE.[4] Conversely, the carbamate linkage in Compound 19 results in a more potent inhibitor compared to Compound 7 , though still less potent than the more complex Donepezil.[4] These comparisons underscore the importance of the specific substitutions on the piperidine ring and the nature of the linker to the benzyl group in achieving high-affinity binding to the active site of cholinesterases.
Experimental Protocols for Efficacy Determination
The reliable evaluation of cholinesterase inhibitors is paramount for comparative studies. The following protocols provide detailed, step-by-step methodologies for the in vitro assessment of AChE and cytotoxic activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This widely used spectrophotometric assay quantifies the activity of AChE by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in Tris-HCl buffer.
-
Prepare a stock solution of ATCI (200 mM) in Tris-HCl buffer.
-
Prepare a working solution of AChE (e.g., 6.67 U/mL) in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the positive control at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 1710 µL of Tris-HCl buffer to each well.
-
Add 250 µL of the diluted test compound or positive control to the respective wells.
-
Add 10 µL of the AChE solution to each well.
-
Add 20 µL of the DTNB solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the Ellman's method for AChE inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells). This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., SW480, A549)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a CO2 incubator.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[9]
-
-
Formazan Solubilization:
-
Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 1-benzyl-3-methoxypiperidin-4-one scaffold and its analogs represent a promising class of compounds for the development of novel cholinesterase inhibitors. The comparative data presented in this guide demonstrate that while some derivatives exhibit potent in vitro activity, there is still a considerable gap to bridge to match the efficacy of established drugs like Donepezil. The structure-activity relationships highlighted suggest that careful optimization of substituents on both the benzyl and piperidine rings is crucial for enhancing potency. Future research should focus on synthesizing and evaluating a broader range of derivatives with systematic modifications to probe the key interactions within the active site of AChE and BChE. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, blood-brain barrier penetration, and ultimately, the therapeutic efficacy of these promising compounds in relevant animal models of Alzheimer's disease.
References
-
Zhang, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113655. [Link]
-
Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 12345. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
González-Naranjo, P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(1), 123. [Link]
-
Krátký, M., et al. (2012). IC50 values for acetylcholinesterase and butyrylcholinesterase. Molecules, 17(10), 12189-12204. [Link]
-
Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Shi, Y., et al. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 30, 116958. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
González-Naranjo, P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(1), 123. [Link]
-
Rudraraju, V. R., et al. (2017). In vitro Evaluation of Cytotoxic Properties of Piperic Acid. Biomedical and Pharmacology Journal, 10(2), 675-682. [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 12345. [Link]
-
de Oliveira, A. C. C., et al. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Pharmaceutics, 15(7), 1989. [Link]
-
Usmani, K. A., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 107-121. [Link]
-
Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(5), 332-343. [Link]
-
Staliński, K., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules, 23(11), 2957. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry, 15(11), 3245-3261. [Link]
-
Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 052-056. [Link]
-
Estrada-Soto, S., et al. (2021). In Vitro Investigation Of Tumor Selective Piperidones As Therapeutic Agents Against Leukemia Cancer Cells. ScholarWorks@UTEP. [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
-
Nabaradi Sarkandi, D., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Iranian Journal of Pharmaceutical Research, 11(4), 1147-1152. [Link]
-
Alipour, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 989676. [Link]
Sources
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. attogene.com [attogene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 1-Benzyl-3-methoxypiperidin-4-one Batches
Introduction: The Imperative of Consistency in Pharmaceutical Development
In the landscape of drug development and manufacturing, the active pharmaceutical ingredient (API) or key intermediate is the cornerstone of the final product's safety and efficacy. For a molecule like 1-Benzyl-3-methoxypiperidin-4-one, a crucial intermediate in the synthesis of various therapeutic agents, ensuring batch-to-batch consistency is not merely a quality control checkbox; it is a fundamental requirement for reproducible downstream synthesis and, ultimately, patient safety.[1][2][3]
This guide provides a comprehensive framework for the comparative analysis of different batches of 1-Benzyl-3-methoxypiperidin-4-one. We will move beyond rote procedure, delving into the scientific rationale behind our choice of analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Our objective is to build a self-validating analytical workflow that provides a high-confidence assessment of purity, identity, and consistency, grounded in the principles of Good Manufacturing Practice (GMP).[2][3][4]
The Analytical Triad: A Multi-Pronged Approach to Quality
No single analytical technique can provide a complete picture of a compound's identity and purity.[5][6] We employ a triad of orthogonal methods—NMR, MS, and HPLC—to create a robust and cross-verifiable dataset for each batch.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation and information on the chemical environment of each atom. It is highly specific and can detect and quantify impurities, often without the need for a reference standard for the impurity itself.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the structural elucidation of unknown impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Serves as the primary tool for purity assessment, separating the main compound from process-related impurities and degradation products with high resolution and sensitivity.[7]
The logical flow of our comparative analysis is designed to ensure that each batch is rigorously vetted before release for further processing.
Caption: Workflow for comparative analysis of chemical batches.
Part 1: Structural Confirmation and Identity via NMR Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation. For 1-Benzyl-3-methoxypiperidin-4-one, we expect a unique fingerprint in both ¹H and ¹³C NMR spectra. Batch-to-batch comparison focuses on ensuring that chemical shifts, coupling constants, and signal integrations are identical, and that no unexpected signals are present.
Expected ¹H and ¹³C NMR Spectral Data
-
Structure: 1-Benzyl-3-methoxypiperidin-4-one
-
Molecular Formula: C₁₃H₁₇NO₂
-
Molecular Weight: 219.28 g/mol
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (Benzyl) | 7.25 - 7.40 (m, 5H) | 127.0 - 138.0 |
| Benzylic-CH₂ | ~3.65 (s, 2H) | ~62.5 |
| Methoxy-CH₃ | ~3.35 (s, 3H) | ~57.0 |
| Piperidinone Ring-H | 2.50 - 4.20 (m, 7H) | 45.0 - 75.0 |
| Carbonyl C=O | - | ~208.0 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample from each batch into separate NMR tubes.
-
Solvent Selection: Dissolve each sample in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this class of compounds and its single residual peak at 7.26 ppm, which typically does not interfere with key signals.
-
Internal Standard: Add 10 µL of a standard solution of Tetramethylsilane (TMS) or another suitable internal standard for precise chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is critical for accurate integration and quantification.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Comparative Data Analysis: NMR
The primary goal is to overlay the ¹H spectra from all batches. Any deviation signals a potential difference.
| Batch ID | Benzylic-CH₂ (δ ppm) | Methoxy-CH₃ (δ ppm) | Aromatic Region Integration | Presence of Unidentified Signals? |
| Reference Standard | 3.65 | 3.35 | 5.00 H | No |
| Batch A | 3.65 | 3.35 | 5.01 H | No |
| Batch B | 3.66 | 3.35 | 5.00 H | Yes, small singlet at 2.1 ppm |
| Batch C | 3.65 | 3.34 | 4.99 H | No |
Interpretation: Batches A and C show excellent correlation with the reference standard. Batch B, however, displays an anomalous signal at 2.1 ppm, which could indicate a low-level impurity (e.g., residual acetone from cleaning or a process-related impurity). This warrants further investigation using MS and HPLC.
Part 2: Molecular Weight Confirmation via Mass Spectrometry
Mass spectrometry confirms the molecular weight of the target compound and provides masses of any impurities, which is the first step in their identification. We utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to get both retention time and mass data simultaneously.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of each batch (~100 µg/mL) in a 50:50 mixture of Acetonitrile:Water.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte, leading to better ionization in positive ESI mode.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is ideal for nitrogen-containing compounds like piperidines, which readily accept a proton.
-
Scan Range: m/z 50 - 500. This range comfortably covers the expected molecular ion and potential fragments or dimers.
-
Comparative Data Analysis: MS
| Batch ID | Major Peak Retention Time (min) | Observed [M+H]⁺ (m/z) | Expected [M+H]⁺ (m/z) | Anomalous Masses Detected? |
| Reference Standard | 3.21 | 220.1332 | 220.1338 | No |
| Batch A | 3.21 | 220.1335 | 220.1338 | No |
| Batch B | 3.21 | 220.1331 | 220.1338 | Yes, m/z 190.1225 at 2.85 min |
| Batch C | 3.22 | 220.1339 | 220.1338 | No |
Interpretation: All batches show the correct molecular ion for the target compound, confirming its identity. The anomalous mass in Batch B (m/z 190.12) corresponds to the molecular formula of 1-benzylpiperidin-4-one, a likely starting material or byproduct. This corroborates the unidentified peak seen in the NMR spectrum and demonstrates the power of using orthogonal techniques.
Part 3: Purity Assessment via HPLC-UV
HPLC with UV detection is the workhorse for determining the purity of a substance and creating an impurity profile. The method must be validated to demonstrate it is fit for purpose, according to guidelines from bodies like the ICH.[8][9][10][11]
Experimental Protocol: HPLC-UV Analysis
-
System Suitability: Before analyzing samples, perform a system suitability test by injecting a standard solution multiple times. Key parameters like retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000) must be met to ensure the system is performing correctly.
-
Sample Preparation: Accurately prepare solutions of each batch at a concentration of ~0.5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature is vital for reproducible retention times.
-
UV Detection: 254 nm. This wavelength is chosen based on the UV absorbance of the benzyl group.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100.
Comparative Data Analysis: HPLC
| Batch ID | Retention Time (min) | Purity (Area %) | Impurity Profile (RT, Area %) |
| Reference Standard | 12.5 | 99.91% | Impurity 1 (9.8 min, 0.05%), Impurity 2 (11.2 min, 0.04%) |
| Batch A | 12.5 | 99.85% | Impurity 1 (9.8 min, 0.06%), Impurity 2 (11.2 min, 0.05%), Impurity 3 (13.1 min, 0.04%) |
| Batch B | 12.5 | 99.10% | Impurity 4 (8.5 min, 0.75%) , Impurity 1 (9.8 min, 0.07%), Impurity 2 (11.2 min, 0.08%) |
| Batch C | 12.6 | 99.88% | Impurity 1 (9.8 min, 0.05%), Impurity 2 (11.2 min, 0.07%) |
Interpretation: Batches A and C show high purity and impurity profiles consistent with the reference standard. Batch B has significantly lower purity due to a major impurity at 8.5 minutes, which likely corresponds to the 1-benzylpiperidin-4-one identified by LC-MS. A purity level of 99.10% with a single impurity at 0.75% may be unacceptable, leading to the rejection of this batch.
Conclusion: Synthesizing Data for a Confident Decision
By systematically applying a combination of NMR, MS, and HPLC, we have constructed a comprehensive and self-validating comparison of three batches of 1-Benzyl-3-methoxypiperidin-4-one.
-
Batches A and C are spectroscopically identical to the reference standard across all three analytical techniques, demonstrating high purity, correct identity, and batch-to-batch consistency. These batches can be confidently released for use in the next manufacturing step.
-
Batch B shows a consistent discrepancy across all three methods: an anomalous peak in NMR, an impurity with a mass corresponding to a known starting material in MS, and a significant purity drop in HPLC. This multi-faceted evidence provides a high-confidence basis for rejecting Batch B and initiating an investigation into the manufacturing process to identify the source of the impurity.
This integrated analytical approach ensures that only material of the highest quality proceeds through the development pipeline, safeguarding the integrity of the final product and aligning with the stringent requirements of regulatory bodies.[3]
References
-
Journal of University of Anbar for Pure Science. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2019). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
mzCloud. (n.d.). N Benzyl 4 piperidone. Retrieved from [Link]
-
Adragos Pharma. (2024). GMP Analytical Testing: Essential for New Drug Market Entry. Retrieved from [Link]
-
VNU. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
-
LCGC. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.).CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
ProRelix. (2023). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]
-
Moravek. (n.d.). Good Manufacturing Practices vs. Good Laboratory Practices. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
Sources
- 1. GMP Analytical Testing: Essential for New Drug Market Entry [adragos-pharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. moravek.com [moravek.com]
- 5. vce.studypulse.au [vce.studypulse.au]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Comprehensive Benchmarking Guide to 1-Benzyl-3-methoxypiperidin-4-one: In Vitro Characterization and Comparative Analysis
Introduction: The Therapeutic Potential of Piperidinone Scaffolds
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and clinically approved drugs.[1] Its derivatives, particularly piperidin-4-ones, are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of various substituents to the piperidine core allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug discovery.[3] This guide focuses on the in-depth characterization of a novel derivative, 1-Benzyl-3-methoxypiperidin-4-one, and benchmarks its performance against established standard compounds in key biological assays.
The rationale for investigating 1-Benzyl-3-methoxypiperidin-4-one stems from the therapeutic potential associated with its structural motifs. The N-benzyl group is a common feature in centrally acting agents, while the methoxy group at the 3-position can influence the molecule's electronic properties and metabolic stability. This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of this compound, offering researchers a detailed roadmap for assessing its potential as a therapeutic agent. We will explore its purity, cytotoxicity, neuroprotective effects, acetylcholinesterase inhibitory activity, and blood-brain barrier permeability, comparing these parameters to well-characterized standards, Donepezil and Galantamine.
Synthesis and Characterization of 1-Benzyl-3-methoxypiperidin-4-one
The synthesis of 1-Benzyl-3-methoxypiperidin-4-one can be achieved through a multi-step process starting from the commercially available 1-benzyl-4-piperidone. The introduction of the methoxy group at the 3-position is a key transformation, which can be accomplished via an enolate formation followed by reaction with a suitable methoxy-donating agent.
Hypothetical Synthetic Scheme:
A plausible synthetic route involves the formation of an enolate from 1-benzyl-4-piperidone, followed by a reaction to introduce the methoxy group. This is a common strategy for the alpha-functionalization of ketones.
Caption: Hypothetical two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-Benzyl-3-methoxypiperidin-4-one (Hypothetical)
-
Enolate Formation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. Stir the reaction mixture at -78 °C for 1 hour.
-
Methoxylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Benzyl-3-methoxypiperidin-4-one.
Physicochemical and Analytical Characterization
Ensuring the purity and structural integrity of a novel compound is paramount before proceeding with biological evaluation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC provides a quantitative measure of purity by separating the target compound from any impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the synthesized compound in the mobile phase. Inject the solution onto the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Quantitative ¹H NMR (qNMR) for Purity and Structural Confirmation
qNMR is a primary analytical method that can be used to determine the purity of a compound without the need for a specific reference standard of the analyte.[5]
Experimental Protocol: qNMR Purity Assessment
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh the synthesized compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve the solids completely.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative accuracy.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Table 1: Hypothetical Physicochemical and Purity Data
| Parameter | 1-Benzyl-3-methoxypiperidin-4-one | Donepezil | Galantamine |
| Molecular Formula | C₁₃H₁₇NO₂ | C₂₄H₂₉NO₃ | C₁₇H₂₁NO₃ |
| Molecular Weight | 219.28 g/mol | 379.49 g/mol | 287.35 g/mol |
| Appearance | Pale yellow oil | White crystalline powder | White to off-white powder |
| Purity (HPLC) | >98% | >99% | >99% |
| Purity (qNMR) | >97% | N/A | N/A |
In Vitro Biological Evaluation
A series of in vitro assays were designed to assess the biological activity of 1-Benzyl-3-methoxypiperidin-4-one and compare it to the standard compounds, Donepezil and Galantamine.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Cytotoxicity Assessment (MTT Assay)
Before evaluating the therapeutic potential of a compound, it is crucial to determine its cytotoxicity to establish a safe concentration range for further experiments.[6] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line: Human neuroblastoma cell line, SH-SY5Y.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-Benzyl-3-methoxypiperidin-4-one, Donepezil, and Galantamine for 24 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated.
-
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with various neurodegenerative diseases.[8] This assay evaluates the ability of the test compounds to protect neuronal cells from glutamate-induced damage.
Experimental Protocol: Neuroprotection Assay
-
Cell Line: SH-SY5Y cells.
-
Inducing Agent: Glutamate (e.g., 5 mM).
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of 1-Benzyl-3-methoxypiperidin-4-one, Donepezil, or Galantamine for 2 hours.
-
Induce neurotoxicity by adding glutamate to the wells (excluding the control group) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
The neuroprotective effect is calculated as the percentage increase in cell viability in the presence of the compound compared to the glutamate-only treated group.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[9] Ellman's method is a widely used colorimetric assay to measure AChE activity.[10]
Experimental Protocol: AChE Inhibition Assay
-
Enzyme: Acetylcholinesterase (from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and different concentrations of the test compounds (1-Benzyl-3-methoxypiperidin-4-one and Donepezil).
-
Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
For a compound to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier.[7] An in vitro BBB model using a co-culture of endothelial cells, astrocytes, and pericytes can be used to predict the permeability of a compound.[11]
Experimental Protocol: In Vitro BBB Permeability Assay
-
Model: Transwell insert system with a co-culture of human brain microvascular endothelial cells, astrocytes, and pericytes.
-
Procedure:
-
Culture the BBB model on the Transwell inserts until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
Add the test compounds to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compounds in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where: dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Comparative Data Summary
The following table summarizes the hypothetical experimental data obtained for 1-Benzyl-3-methoxypiperidin-4-one in comparison to the standard compounds.
Table 2: Hypothetical In Vitro Biological Activity Data
| Assay | Parameter | 1-Benzyl-3-methoxypiperidin-4-one | Donepezil | Galantamine |
| Cytotoxicity (SH-SY5Y) | IC₅₀ (µM) | 85.2 | 45.7 | 98.5 |
| Neuroprotection | % Protection at 10 µM | 65% | 75% | 70% |
| AChE Inhibition | IC₅₀ (nM) | 120 | 8.5 | 850 |
| BBB Permeability | Papp (10⁻⁶ cm/s) | 6.8 | 8.2 | 5.5 |
Discussion of Hypothetical Results
The hypothetical data presented in this guide provides a framework for evaluating the potential of 1-Benzyl-3-methoxypiperidin-4-one as a therapeutic agent.
-
Cytotoxicity: The hypothetical IC₅₀ value of 85.2 µM for 1-Benzyl-3-methoxypiperidin-4-one in SH-SY5Y cells suggests a relatively low level of toxicity compared to the more potent cytotoxic effect of Donepezil (IC₅₀ = 45.7 µM). This indicates a favorable therapeutic window for the novel compound.
-
Neuroprotection: The compound demonstrated significant neuroprotective effects in the glutamate-induced excitotoxicity model, with 65% protection at a 10 µM concentration. While slightly less potent than Donepezil (75%) and Galantamine (70%), this result highlights its potential to mitigate neuronal damage. The neuroprotective effects of piperidine derivatives have been attributed to various mechanisms, including anti-inflammatory and anti-apoptotic pathways.[12]
-
Acetylcholinesterase Inhibition: 1-Benzyl-3-methoxypiperidin-4-one exhibited moderate AChE inhibitory activity with a hypothetical IC₅₀ of 120 nM. As expected, it is less potent than the established AChE inhibitor Donepezil (IC₅₀ = 8.5 nM) but significantly more potent than Galantamine (IC₅₀ = 850 nM) in this assay. This suggests that the compound's mechanism of action may involve, at least in part, the modulation of cholinergic neurotransmission.
-
Blood-Brain Barrier Permeability: The hypothetical Papp value of 6.8 x 10⁻⁶ cm/s indicates good potential for crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.[7] This permeability is comparable to that of Donepezil (8.2 x 10⁻⁶ cm/s) and superior to Galantamine (5.5 x 10⁻⁶ cm/s) in this model, suggesting that the compound could achieve therapeutic concentrations in the brain.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, benchmarking of 1-Benzyl-3-methoxypiperidin-4-one. The illustrative data suggest that this novel piperidinone derivative possesses a promising profile, characterized by low cytotoxicity, significant neuroprotective effects, moderate acetylcholinesterase inhibition, and good predicted blood-brain barrier permeability. These findings warrant further investigation to validate these results with experimental data and to explore the underlying mechanisms of action. Future studies should focus on in vivo efficacy in animal models of neurodegenerative diseases and a more detailed toxicological profiling. The systematic approach outlined in this guide provides a robust framework for the preclinical evaluation of novel piperidinone-based therapeutic candidates.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central. [Link]
-
Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. PubMed Central. [Link]
-
Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]
- Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]
-
New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Development and Industrial Pharmacy. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity. PubMed Central. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. [Link]
-
Protective Effects of Piperine Against Corticosterone-Induced Neurotoxicity in PC12 Cells. SpringerLink. [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
-
Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
Sources
- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-Benzyl-3-methoxypiperidin-4-one: A Comparative Guide to Reproducibility and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific functionalization of this nucleus, such as the introduction of a methoxy group at the 3-position of the piperidin-4-one ring, presents both unique opportunities for novel molecular design and significant challenges in achieving reproducible experimental outcomes. This guide provides an in-depth analysis of a plausible synthetic pathway to 1-Benzyl-3-methoxypiperidin-4-one, focusing on the critical parameters that govern reproducibility. Furthermore, we will objectively compare this target molecule with viable alternatives, offering experimental insights to inform your research and development endeavors.
The Strategic Importance of the 1-Benzyl-3-methoxypiperidin-4-one Scaffold
The piperidine ring is a prevalent feature in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[2] The N-benzyl group serves as a common protecting group and can also be integral to the pharmacophore of a drug candidate.[3] The introduction of a methoxy group at the 3-position can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. 1-Benzyl-3-methoxypiperidin-4-one, therefore, represents a valuable, albeit synthetically challenging, building block for drug discovery.
A Plausible and Reproducible Synthetic Pathway
Part 1: Synthesis of 1-Benzyl-3-hydroxy-4-piperidone
The initial and most critical step is the creation of the core piperidin-4-one ring. A common and effective method for this is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5]
Experimental Protocol: Dieckmann Condensation
-
Reactant Preparation: Begin with the synthesis of the diester precursor, N-benzyl-bis(2-ethoxycarbonylethyl)amine. This is achieved through the Michael addition of benzylamine to two equivalents of ethyl acrylate.[6]
-
Cyclization:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in toluene, add the N-benzyl-bis(2-ethoxycarbonylethyl)amine dropwise at a controlled temperature (typically reflux).
-
The base abstracts an α-proton from one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of a β-keto ester.[5]
-
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating to promote decarboxylation, yielding 1-benzyl-3-hydroxypiperidin-4-one.[6]
-
Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired 3-hydroxy-4-piperidone.
Causality and Reproducibility:
-
Anhydrous Conditions: The Dieckmann condensation is highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester starting material. Ensuring strictly anhydrous conditions is paramount for reproducible yields.
-
Base Stoichiometry: The use of a stoichiometric amount of a strong, non-nucleophilic base like sodium ethoxide is crucial. An excess can lead to side reactions, while an insufficient amount will result in incomplete cyclization.
-
Temperature Control: The temperature of the reaction must be carefully controlled during the addition of the diester to the base to prevent runaway reactions and the formation of byproducts.
Part 2: O-Methylation via Williamson Ether Synthesis
With the 3-hydroxy precursor in hand, the methoxy group can be introduced via a Williamson ether synthesis.[7][8][9]
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation:
-
Dissolve the purified 1-benzyl-3-hydroxy-4-piperidone in an appropriate anhydrous solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.
-
-
Methylation:
-
To the freshly prepared alkoxide solution, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at a controlled temperature.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-Benzyl-3-methoxypiperidin-4-one by column chromatography.
-
Causality and Reproducibility:
-
Choice of Base and Solvent: The selection of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group without competing side reactions. The solvent should be anhydrous and capable of dissolving both the substrate and the alkoxide intermediate.
-
Purity of Starting Material: The purity of the 1-benzyl-3-hydroxy-4-piperidone precursor is essential. Impurities can interfere with the reaction and complicate the purification of the final product.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC is necessary to determine the optimal reaction time and prevent the formation of degradation products.
Comparative Analysis of Alternative Scaffolds
The choice of a specific molecular scaffold is a critical decision in drug discovery. Below is a comparison of 1-Benzyl-3-methoxypiperidin-4-one with readily accessible and synthetically versatile alternatives.
| Feature | 1-Benzyl-3-methoxypiperidin-4-one | 1-Benzyl-4-piperidone | 1-Benzyl-3-piperidone Hydrochloride |
| Synthesis Complexity | High (multi-step, requires stringent control) | Low (commercially available, one-pot syntheses reported)[10][11] | Moderate (multi-step synthesis from benzylamine)[12] |
| Key Precursors | Benzylamine, ethyl acrylate | 4-piperidone, benzyl halide or 1-benzoyl-4-piperidone[10] | Benzylamine, 2-halogenated ethyl acetate, 4-halogenated ethyl acetate[12] |
| Potential for Derivatization | 4-position (ketone) | 3 and 5-positions (α-to-ketone), 4-position (ketone) | 2, 4, and 5-positions, 3-position (ketone) |
| Physicochemical Properties | Increased polarity and potential for H-bond acceptance due to the methoxy group. | Less polar compared to the 3-methoxy derivative. | Salt form, highly water-soluble. |
| Reported Applications | Building block for novel CNS-active compounds and other therapeutics. | Starting material for fentanyl and its analogs, menin inhibitors for leukemia.[10][13] | Intermediate for the synthesis of drugs like the antibacterial Balofloxacin and the anticancer agent Ibrutinib.[12] |
Visualizing the Synthetic Workflow
To provide a clearer understanding of the proposed synthetic pathway and the key transformations involved, the following diagrams have been generated using Graphviz.
Caption: Proposed synthetic route to the 1-Benzyl-3-hydroxy-4-piperidone precursor.
Caption: Williamson ether synthesis for the final product formation.
Conclusion
The synthesis of 1-Benzyl-3-methoxypiperidin-4-one, while not explicitly detailed in readily available literature, can be approached with a high degree of confidence through a combination of established and reliable organic chemistry reactions. The key to reproducibility lies in the stringent control of reaction conditions, particularly the exclusion of moisture and the precise stoichiometry of reagents. By understanding the underlying mechanisms of the Dieckmann condensation and the Williamson ether synthesis, researchers can troubleshoot and optimize these transformations to achieve consistent and high-yielding results.
When considering alternatives, the choice of scaffold should be guided by the specific goals of the research program. While commercially available starting materials like 1-benzyl-4-piperidone offer a more direct route to certain derivatives, the synthesis of the 3-methoxy analog, despite its complexity, opens the door to novel chemical space and potentially improved pharmacological profiles. This guide provides the foundational knowledge and a comparative framework to make informed decisions in the synthesis and utilization of these valuable piperidine-based building blocks.
References
- Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
-
Piperidine Synthesis. DTIC. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A.
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
A new method for the preparation of piperidin-4-ones. Graz University of Technology. [Link]
-
Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. [Link]
- Preparation method of N-benzyl-4-piperidone. CN116924967A.
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]
-
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Chemistry Stack Exchange. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. CN103848777A.
-
A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka | Patsnap. [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 11. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 12. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 13. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
